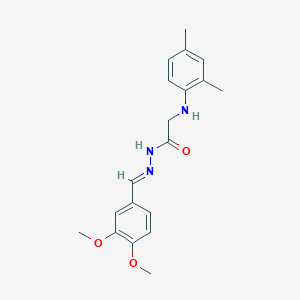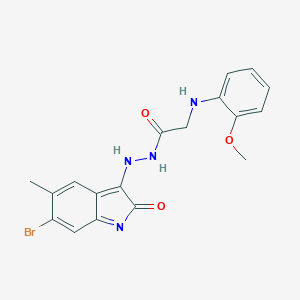![molecular formula C17H18N6O4S B323317 ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate](/img/structure/B323317.png)
ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a cyano group, a sulfonamide moiety, and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate typically involves a multi-step process. One common method involves the diazotization of sulfamethazine, followed by coupling with ethyl cyanoacetate in the presence of sodium acetate at room temperature . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of reactive functional groups such as the cyano and sulfonamide moieties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine derivatives, urea, thiourea, and guanidine hydrochloride . The reactions are typically carried out under mild conditions, often at room temperature, to prevent the degradation of the compound.
Major Products Formed
The major products formed from the reactions of ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate include pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives . These products are of significant interest due to their potential biological activities.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The sulfonamide moiety inhibits the activity of bacterial enzymes, leading to the disruption of essential metabolic processes in the bacteria . This results in the inhibition of bacterial growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate can be compared with other similar compounds such as:
- Ethyl 4-amino-5-cyano-1-[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl-1,6-dihydro-6-iminopyridazine-3-carboxylate
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)-tetrazolyl derivatives
These compounds share similar structural features and exhibit comparable biological activities. ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Eigenschaften
Molekularformel |
C17H18N6O4S |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate |
InChI |
InChI=1S/C17H18N6O4S/c1-4-27-16(24)15(10-18)22-21-13-5-7-14(8-6-13)28(25,26)23-17-19-11(2)9-12(3)20-17/h5-9,21H,4H2,1-3H3,(H,19,20,23)/b22-15+ |
InChI-Schlüssel |
REQKGKIXYHKQCJ-PXLXIMEGSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)C#N |
Isomerische SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)/C#N |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-(2-methylanilino)acetohydrazide](/img/structure/B323234.png)
![4-(2-{4-[2-(4-anilino-4-oxobutanoyl)carbohydrazonoyl]benzylidene}hydrazino)-4-oxo-N-phenylbutanamide](/img/structure/B323236.png)

![2-(2,4-dimethylanilino)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B323238.png)


![2-(4-methoxyanilino)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B323243.png)

![(4Z)-4-[[4-(diethylsulfamoyl)phenyl]hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323245.png)
![(4Z)-4-[[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323247.png)
![(4Z)-4-[(3,4-dimethylphenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323249.png)
![N,N-diethyl-4-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B323250.png)
![5-[(4-piperidin-1-ylsulfonylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B323251.png)
![4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B323254.png)
